molecular formula C14H14O2 B13982989 3-Methyl-naphthalene-2-carboxylic acid ethyl ester

3-Methyl-naphthalene-2-carboxylic acid ethyl ester

Katalognummer: B13982989
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: RGGFZDYWLAMCSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-naphthalene-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C14H14O2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a methyl group at the 3-position and an ethyl ester group at the 2-position of the naphthalene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-naphthalene-2-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-naphthalene-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

3-Methyl-naphthalene-2-carboxylic acid+EthanolAcid Catalyst3-Methyl-naphthalene-2-carboxylic acid ethyl ester+Water\text{3-Methyl-naphthalene-2-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Methyl-naphthalene-2-carboxylic acid+EthanolAcid Catalyst​3-Methyl-naphthalene-2-carboxylic acid ethyl ester+Water

Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-naphthalene-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methyl-naphthalene-2-carboxylic acid ethyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-naphthalene-2-carboxylic acid ethyl ester depends on the specific chemical reactions it undergoes. For example, in hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and ethanol. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-naphthalene-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .

Eigenschaften

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

ethyl 3-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C14H14O2/c1-3-16-14(15)13-9-12-7-5-4-6-11(12)8-10(13)2/h4-9H,3H2,1-2H3

InChI-Schlüssel

RGGFZDYWLAMCSN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.